molecular formula C17H28N2 B4065615 N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine

Cat. No.: B4065615
M. Wt: 260.4 g/mol
InChI Key: ZPHVVZNZZDWLPT-UHFFFAOYSA-N
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Description

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-4-16-9-5-6-10-17(16)14-19(3)13-15-8-7-11-18(2)12-15/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHVVZNZZDWLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CN(C)CC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation of the piperidine ring is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the 2-ethylphenylmethyl Group: This step involves the alkylation of the piperidine ring with 2-ethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new alkylated or arylated derivatives.

Scientific Research Applications

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine stands out due to its specific structural features, such as the presence of the 2-ethylphenylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine
Reactant of Route 2
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N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine

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